molecular formula C3H6O B1288673 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene CAS No. 1173018-56-8

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene

Cat. No.: B1288673
CAS No.: 1173018-56-8
M. Wt: 64.12 g/mol
InChI Key: XXROGKLTLUQVRX-XWOGQBJESA-N
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Description

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene typically involves the deuteration of prop-1-ene. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and ensure efficient exchange. The production process must be carefully controlled to achieve high purity and yield of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols.

    Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield deuterated aldehydes or ketones, while reduction can produce deuterated alcohols.

Scientific Research Applications

1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.

    Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, can influence reaction rates and pathways. This isotopic effect is leveraged in scientific research to gain insights into reaction mechanisms and to develop compounds with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1,2,3,3-Pentadeuterio-3-deuteriooxyprop-1-ene include other deuterated alkenes and alcohols, such as:

  • 1,1,2,3,3-Pentadeuterio-3-deuteriooxypropane
  • 1,1,2,3,3-Pentadeuterio-3-deuteriooxybut-1-ene

Uniqueness

What sets this compound apart is its specific structure and the placement of deuterium atoms, which can result in unique isotopic effects and reactivity. This makes it particularly valuable in studies where precise control over isotopic composition is required.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-3-deuteriooxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXROGKLTLUQVRX-XWOGQBJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612741
Record name (~2~H_5_)Prop-2-en-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-56-8
Record name (~2~H_5_)Prop-2-en-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-56-8
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